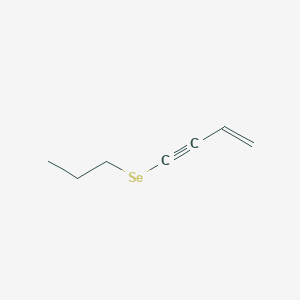
4-(Propylselanyl)but-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propylselanyl)but-1-en-3-yne is an organic compound with the molecular formula C7H10Se. It contains a selenium atom bonded to a propyl group and a buten-3-yne structure, which includes both a double bond and a triple bond
Preparation Methods
The synthesis of 4-(Propylselanyl)but-1-en-3-yne can be achieved through several synthetic routes. One common method involves the reaction of 1-buten-3-yne with a propylselenol reagent under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
4-(Propylselanyl)but-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The propylselanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Propylselanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to selenium’s known antioxidant properties.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Propylselanyl)but-1-en-3-yne involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
4-(Propylselanyl)but-1-en-3-yne can be compared with other similar compounds such as:
1-Buten-3-yne: Lacks the selenium atom and propyl group, making it less reactive in certain contexts.
Vinylacetylene: Another compound with a similar structure but without the selenium atom.
Selenocysteine: Contains selenium but has a different structure and biological role. The uniqueness of this compound lies in its combination of a buten-3-yne structure with a selenium-containing group, providing distinct chemical and biological properties.
Properties
CAS No. |
62807-64-1 |
|---|---|
Molecular Formula |
C7H10Se |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
4-propylselanylbut-1-en-3-yne |
InChI |
InChI=1S/C7H10Se/c1-3-5-7-8-6-4-2/h3H,1,4,6H2,2H3 |
InChI Key |
RTEJIUNUKXPGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Se]C#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















